![molecular formula C17H15N3O2 B2406166 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide CAS No. 2034375-87-4](/img/structure/B2406166.png)
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves intramolecular cyclization based on the previously synthesized 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . The possibility of its use in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives by nucleophilic substitution with various amines and a cyclic amide has been shown .Molecular Structure Analysis
The IR spectrum of the compound shows peaks at 1620 cm^-1 (C=N), 1699 cm^-1 (C=O), 2953 cm^-1, and 2988 cm^-1 (C-H). The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound was obtained by heating under reflux with a tenfold excess of POCl3 with the addition of a threefold excess of P2O5 for 4 hours . This process resulted in a yield of about 20% .Wissenschaftliche Forschungsanwendungen
Enaminones as Precursors for Antitumor and Antimicrobial Agents
Enaminones serve as versatile building blocks for synthesizing a range of substituted pyrazoles and pyridine derivatives with potential antitumor and antimicrobial activities. The synthesis of novel N-arylpyrazole-containing enaminones and their subsequent transformation into various heterocyclic compounds demonstrate the utility of enaminones in medicinal chemistry. These compounds have shown inhibitory effects against cancer cell lines, comparable to standard drugs like 5-fluorouracil, highlighting their potential as antitumor agents. Moreover, some derivatives exhibit significant antimicrobial activity, underscoring their dual therapeutic potential (S. Riyadh, 2011).
Alpha 7 nAChR Agonists for Cognitive Disorders
Compounds structurally related to the target molecule have been explored as alpha 7 nicotinic acetylcholine receptor (nAChR) agonists, offering promising avenues for treating cognitive deficits in conditions such as schizophrenia and Alzheimer's disease. The discovery of potent and selective alpha 7 nAChR agonists with excellent pharmaceutical properties highlights the potential of these compounds in enhancing cognitive functions. These findings support the hypothesis that alpha 7 nAChR agonists may represent a novel pharmacotherapy for cognitive deficits (C. J. O’Donnell et al., 2010).
Microtubule-Active Compounds with Antitumor Activity
Triazolo[1,5-a]pyrimidines, structurally related to the target molecule, have been identified as novel microtubule-active compounds with unique mechanisms of action, distinguishing them from other classes of microtubule-targeting agents. These compounds disrupt microtubule dynamics, leading to antitumor activity in various cancer models. The ability to overcome multidrug resistance further underscores their therapeutic potential (C. Beyer et al., 2008).
Synthesis and Application of Heterocyclic Compounds
The synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines demonstrates the chemical versatility and potential of oxazolo[5,4-b]pyridin derivatives. These compounds could serve as intermediates for further chemical transformations, contributing to the development of novel molecules with potential applications in medicinal chemistry and drug discovery (I. Palamarchuk et al., 2019).
Eigenschaften
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-13(19-15(21)11-7-8-11)9-14-17(18-10)22-16(20-14)12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEMDHBJPZJFCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.